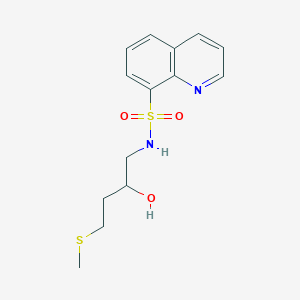

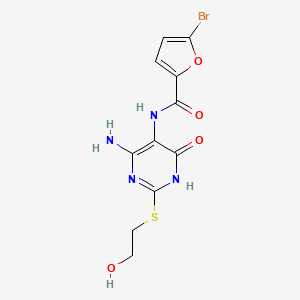

![molecular formula C7H9BrO2 B2639715 2-Bromospiro[2.3]hexane-2-carboxylic acid CAS No. 2470441-29-1](/img/structure/B2639715.png)

2-Bromospiro[2.3]hexane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromospiro[2.3]hexane-2-carboxylic acid is a carboxylic acid derivative. Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees .

Synthesis Analysis

Carboxylic acids are versatile organic compounds. They can be used in different areas such as organic synthesis, nanotechnology, and polymers . The application of carboxylic acids in these areas includes obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, and modification surface of nanostructure such as carbon nanotubes and graphene .Molecular Structure Analysis

The structure of carboxylic acids incorporates a carboxyl functional group, CO2H . A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group . This holds all the atoms in the carboxylic acid in a co-planar arrangement .Chemical Reactions Analysis

Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules . The acids with one to four carbon atoms are completely miscible with water .科学的研究の応用

Synthesis and Chemical Transformations

Spirocyclic compounds, similar to 2-Bromospiro[2.3]hexane-2-carboxylic acid, are often subjects of chemical research due to their unique structures and potential for yielding novel compounds. For instance, the synthesis and rearrangement of brominated spiro compounds offer insights into the reactivity and applications of such chemicals in creating diverse molecular architectures. The rearrangement of a (Bromomethylene)-cyclopropane–Dichloroketene adduct into different compounds illustrates the chemical versatility of brominated spiro compounds, suggesting potential pathways for synthesizing derivatives of this compound (Donskaya & Lukovskii, 1991).

Medicinal Chemistry Applications

While direct applications in medicinal chemistry for this compound were not identified, related research on brominated compounds indicates their potential utility. For example, studies on brominated analogs of existing pharmaceuticals, such as aspirin, showcase the exploration of brominated compounds to modify the pharmacological properties of known drugs, thereby hinting at possible applications of brominated spirocyclic compounds in drug design and discovery (Loll et al., 1996).

作用機序

According to both experimental and theoretical approaches, it is reasonable to suggest that amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Safety and Hazards

The safety data sheet for a similar compound, n-Hexane, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, respiratory irritation, and may cause drowsiness or dizziness . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

将来の方向性

Carboxylic acids are versatile organic compounds with applications in various fields such as organic synthesis, nanotechnology, and polymers . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers, and modify the surface of nanoparticles metallic and nanostructures such as carbon nanotubes and graphene . They are also active in organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymer, carboxylic acids present applications such as monomers, additives, catalysts, etc .

特性

IUPAC Name |

2-bromospiro[2.3]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c8-7(5(9)10)4-6(7)2-1-3-6/h1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNCTLPNWXXFGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC2(C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2639633.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2639640.png)

![N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2639641.png)

![3,4,5-triethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2639643.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2639644.png)

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2639645.png)

![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2639655.png)